![molecular formula C7H6F4O4 B2417278 1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid CAS No. 610260-47-4](/img/structure/B2417278.png)
1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxymethyl derivatives, like carboxymethyl cellulose (CMC), are widely used in various industries due to their non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity . They are often used as viscosity modifiers or thickeners and emulsifiers .
Synthesis Analysis
The synthesis of carboxymethyl derivatives often involves the conversion of cellulose into alkaline cellulose, which then has its hydroxyl groups substituted by carboxymethyl groups . The reaction parameters can be optimized to achieve a high degree of substitution .
Molecular Structure Analysis
Carboxymethyl derivatives have a cellulose backbone made up of glucopyranose monomers, with carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups .
Chemical Reactions Analysis
The chemical reactions of carboxymethyl derivatives can be complex and depend on the specific compound and conditions. For example, carboxymethyl cellulose can form hydrogels when crosslinked with polycarboxylic acids such as citric acid and fumaric acid .
Physical And Chemical Properties Analysis
Carboxymethyl derivatives are known for their high water content, high porosity, and soft consistency . They can form various physical forms, including plates, particles, nanoparticles, coatings, and films .
Scientific Research Applications
Conformationally Restricted Labels for Solid-State NMR
1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid derivatives have been explored as conformationally restricted labels for solid-state 19F NMR distance measurements in membrane-bound peptides. This application is significant in studying peptide conformations, particularly in complex environments like cell membranes (Tkachenko et al., 2014).
Synthesis and Stereochemistry in Organic Chemistry
The compound and its derivatives have been synthesized for research in organic chemistry, particularly focusing on stereochemistry and reaction mechanisms. This includes the synthesis of various enantiomers and diastereomers of related cyclobutane amino acids (Gauzy et al., 2004).
Radiopharmaceutical Development for PET Imaging
In the field of radiopharmaceuticals, derivatives of this compound have been developed for Positron Emission Tomography (PET) imaging, particularly in tumor detection and brain imaging. For example, fluorine-18 labeled analogs have shown potential in localizing tumors (Shoup & Goodman, 1999).
Pharmaceutical Chemistry and Drug Design
The compound has been used as a building block in pharmaceutical chemistry for the synthesis of various analogs. These synthesized compounds have applications in drug design and development, contributing to the understanding of structure-activity relationships (Mykhailiuk et al., 2010).
Application in Neurotransmitter Receptor Research
It has been used to synthesize compounds for evaluating their activity as agonists or antagonists of neurotransmission at excitatory amino acid receptors. This research is crucial for understanding and potentially treating neurological conditions (Allan et al., 1990).
Structural and Conformational Studies
The compound and its variants have been subjects of structural and conformational studies in chemistry. For instance, X-ray diffraction methods have been employed to determine the structure of related cyclobutane carboxylic acids, contributing to the understanding of molecular shapes and interactions (Reisner et al., 1983).
Insecticidal Activity Research
In the field of insecticide development, derivatives of this compound have been synthesized and evaluated for their insecticidal activity. This research is pivotal for developing new classes of insecticides (Nishimura et al., 1994).
Peptide Synthesis and Structural Analysis
The compound has been used in the synthesis of highly rigid beta-peptides, allowing for a detailed structural study of these molecules. This is essential for the development of new peptide-based drugs and biomolecules (Izquierdo et al., 2005).
Development of Diagnostic Agents for Prostate Cancer
One of the significant applications in medical research is the development of diagnostic agents for prostate cancer. For instance, PET/CT with derivatives of this compound has been used in the diagnosis of recurrent prostate carcinoma, demonstrating its potential in medical imaging (Ren et al., 2016).
Mechanism of Action
Target of Action
Carboxymethyl derivatives like carboxymethyl cellulose (cmc) are known to interact with various biological targets . For instance, CMC binds to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors .
Mode of Action
Carboxymethyl derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the physical properties of the target, such as viscosity and stability .
Biochemical Pathways
Carboxymethyl derivatives are known to interact with various biochemical pathways . For instance, carboxymethyl cellulose can affect the regulation of glycolysis .
Pharmacokinetics
Carboxymethyl derivatives like carboxymethyl cellulose have been studied for their pharmacokinetic properties . For instance, carboxymethyl cellulose has been found to have a residence time of approximately 2 hours when bound to corneal cells .
Result of Action
Carboxymethyl derivatives are known to have various effects, such as modifying the physical properties of their targets and affecting biochemical pathways .
Action Environment
Carboxymethyl derivatives like carboxymethyl cellulose have been studied for their responses to environmental factors . For instance, the yield of carboxymethyl cellulose can be enhanced by optimizing cultural conditions .
Future Directions
properties
IUPAC Name |
1-(carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4O4/c8-6(9)2-5(4(14)15,1-3(12)13)7(6,10)11/h1-2H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKRJRDYSVNZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.